An In-depth Technical Guide to N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide: Synthesis, Characterization, and Biological Significance
An In-depth Technical Guide to N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide: Synthesis, Characterization, and Biological Significance
Introduction
The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can serve as the foundation for next-generation therapeutics. Among these, molecules incorporating both pyridine and pyrimidine ring systems have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of a specific pyridinyl-pyrimidine derivative, N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical properties and structure. A plausible synthetic pathway is proposed, accompanied by detailed experimental protocols. Furthermore, predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented with justifications based on analogous structures. Finally, the potential biological significance of this scaffold is discussed, drawing from recent advancements in the field of kinase inhibition.
Chemical Structure and Properties
N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide is a heterocyclic compound featuring a central pyrimidine ring substituted with a 3-pyridinyl group at the 2-position and an acetamido group at the 4-position.
Table 1: Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]acetamide | ChemSrc[1] |
| CAS Number | 866143-31-9 | ChemSrc[1] |
| Molecular Formula | C₁₁H₁₀N₄O | ChemSrc[1] |
| Molecular Weight | 214.22 g/mol | ChemSrc[1] |
| Canonical SMILES | CC(=O)NC1=NC(=C[N]1)C2=CN=CC=C2 | |
| InChI Key | (Predicted) |
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// Edges for bonds C6 -- N1 [style=solid]; N1 -- C2 [style=solid]; C2 -- N3 [style=solid]; N3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C4 -- N_amide [style=solid]; N_amide -- H_amide [style=solid]; N_amide -- C_acetyl [style=solid]; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_methyl [style=solid]; C_methyl -- H1_methyl [style=solid]; C_methyl -- H2_methyl [style=solid]; C_methyl -- H3_methyl [style=solid]; C2 -- C_pyridine [style=solid]; C_pyridine -- C_p1 [style=solid]; C_p1 -- N_p [style=solid]; N_p -- C_p2 [style=solid]; C_p2 -- C_p3 [style=solid]; C_p3 -- C_pyridine [style=solid, len=1.2]; C_p3 -- H_p3 [style=solid]; C_p1 -- H_p1 [style=solid]; C_p2 -- H_p2 [style=solid]; C5 -- H_C5 [style=solid]; C6 -- H_C6 [style=solid]; }
Caption: 2D structure of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide.
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide can be envisioned in two primary stages: the construction of the core 2-(pyridin-3-yl)-4-aminopyrimidine intermediate, followed by N-acetylation.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 2-(3-Pyridinyl)-4-aminopyrimidine (Intermediate)
The synthesis of the key intermediate can be achieved through the cyclocondensation of 3-pyridinecarboxamidine with a suitable three-carbon synthon. A common and effective method for the synthesis of 4-aminopyrimidines is the reaction of an amidine with a β-enaminonitrile, such as 3-aminocrotononitrile.
Protocol: Cyclocondensation to form 2-(3-Pyridinyl)-4-aminopyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinecarboxamidine hydrochloride (1 equivalent) and 3-aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: To the stirred solution, add a base such as sodium ethoxide (1.1 equivalents) to neutralize the hydrochloride salt and catalyze the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(3-pyridinyl)-4-aminopyrimidine.
Part 2: N-Acetylation to Yield N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide
The final step involves the acetylation of the exocyclic amino group of the pyrimidine ring. This is a standard transformation that can be accomplished using various acetylating agents. To avoid potential di-acetylation, controlling the stoichiometry and reaction temperature is crucial[1].
Protocol: N-Acetylation of 2-(3-Pyridinyl)-4-aminopyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3-pyridinyl)-4-aminopyrimidine (1 equivalent) in a suitable aprotic solvent like anhydrous dioxane or acetonitrile[1].
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature. The use of a slight excess of the acetylating agent ensures complete conversion of the starting material[1].
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC[1].
-
Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 2-aminopyrimidine, 4-aminopyrimidine, 2-phenylpyridine, and N-acetylated aminopyrimidines.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and pyrimidine rings, as well as the acetamido group.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~10.5 | s (broad) | -NH- (acetamide) | Amide protons typically appear as a broad singlet at a downfield chemical shift. |
| ~9.3 | d | H-2' (pyridine) | The proton at the 2-position of a 3-substituted pyridine is deshielded and appears as a doublet. |
| ~8.7 | d | H-6' (pyridine) | The proton at the 6-position of a 3-substituted pyridine is also deshielded. |
| ~8.5 | d | H-6 (pyrimidine) | The proton at the 6-position of the pyrimidine ring is coupled to the proton at the 5-position. |
| ~8.4 | dt | H-4' (pyridine) | The proton at the 4-position of the pyridine ring will appear as a doublet of triplets. |
| ~7.6 | dd | H-5' (pyridine) | The proton at the 5-position of the pyridine ring will show coupling to both adjacent protons. |
| ~7.3 | d | H-5 (pyrimidine) | The proton at the 5-position of the pyrimidine ring is coupled to the proton at the 6-position. |
| ~2.2 | s | -CH₃ (acetyl) | The methyl protons of the acetyl group will appear as a singlet. |
Note: The chemical shifts of aromatic protons are estimations based on data from similar pyridinyl-pyrimidine structures.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~169 | C=O (acetyl) | Carbonyl carbons of amides typically resonate in this region[2]. |
| ~161 | C-4 (pyrimidine) | The carbon atom attached to the nitrogen of the acetamido group. |
| ~159 | C-2 (pyrimidine) | The carbon atom attached to the pyridine ring. |
| ~158 | C-6 (pyrimidine) | Aromatic carbon in the pyrimidine ring. |
| ~151 | C-6' (pyridine) | Aromatic carbon in the pyridine ring adjacent to the nitrogen. |
| ~148 | C-2' (pyridine) | Aromatic carbon in the pyridine ring adjacent to the nitrogen. |
| ~136 | C-4' (pyridine) | Aromatic carbon in the pyridine ring. |
| ~132 | C-3' (pyridine) | The carbon atom of the pyridine ring attached to the pyrimidine ring. |
| ~124 | C-5' (pyridine) | Aromatic carbon in the pyridine ring. |
| ~107 | C-5 (pyrimidine) | Aromatic carbon in the pyrimidine ring. |
| ~24 | -CH₃ (acetyl) | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Justification |
| ~3300-3200 | N-H stretch (amide) | Characteristic stretching vibration of the N-H bond in a secondary amide. |
| ~3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyridine and pyrimidine rings. |
| ~2950-2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds of the methyl group. |
| ~1680 | C=O stretch (Amide I) | A strong absorption band characteristic of the carbonyl group in an amide. |
| ~1600-1450 | C=C and C=N stretches | A series of bands corresponding to the stretching vibrations within the aromatic rings. |
| ~1550 | N-H bend (Amide II) | Bending vibration of the N-H bond in the amide linkage. |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Justification |
| 214 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
| 172 | [M - CH₂CO]⁺ | Loss of a neutral ketene molecule from the acetamido group, a common fragmentation pathway for N-acetyl compounds. |
| 171 | [M - CH₃CO]⁺ | Loss of an acetyl radical. |
| 104 | [C₅H₄N-CN]⁺ | Fragmentation of the pyridinyl-pyrimidine core. |
| 78 | [C₅H₄N]⁺ | Pyridinyl cation. |
Biological Significance and Potential Applications
The pyridinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties[3]. Recent research has highlighted the potential of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2)[4].
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The finding that derivatives of the N-(pyridin-3-yl)pyrimidin-4-amine core can effectively inhibit CDK2 suggests that N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide may also possess similar inhibitory activity.
Caption: Potential mechanism of action as a CDK2 inhibitor.
Further investigation into the biological activity of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide is warranted to explore its potential as a lead compound in the development of novel anticancer agents. Structure-activity relationship (SAR) studies, involving modifications of the pyridine and pyrimidine rings, as well as the acetamido group, could lead to the discovery of more potent and selective kinase inhibitors.
Conclusion
This technical guide has provided a comprehensive overview of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide, a molecule of significant interest in the field of medicinal chemistry. A viable synthetic route has been proposed, along with detailed protocols for its synthesis. Furthermore, a thorough prediction of its spectroscopic characteristics has been presented to aid in its identification and characterization. The established biological activity of closely related analogues as CDK2 inhibitors underscores the potential of this compound as a valuable scaffold for the development of novel therapeutics. The information contained herein is intended to serve as a foundational resource for researchers dedicated to the exploration and application of novel heterocyclic compounds in drug discovery.
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Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available from: [Link]
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